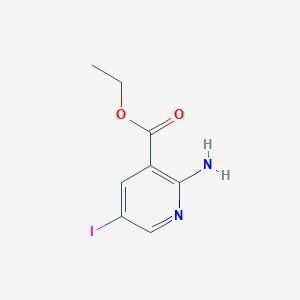
Ethyl 2-amino-5-iodonicotinate
説明
Ethyl 2-amino-5-iodonicotinate is a chemical compound with the molecular formula C8H9IN2O2. It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 2-position, and an iodine atom at the 5-position of the pyridine ring. This compound is known for its light-yellow to yellow powder or crystalline form and is used in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-iodonicotinate typically involves the iodination of ethyl 2-amino-nicotinate. A common method includes the reaction of ethyl 2-amino-nicotinate with iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like azido or thiol-substituted derivatives.
Oxidation Products: Oxidized forms of the amino group, such as nitroso or nitro derivatives.
Coupling Products: Biaryl or alkyne-linked derivatives.
科学的研究の応用
Ethyl 2-amino-5-iodonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Ethyl 2-amino-5-iodonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
- Ethyl 2-amino-3-iodonicotinate
- Ethyl 2-amino-4-iodonicotinate
- Ethyl 2-amino-6-iodonicotinate
Comparison: Ethyl 2-amino-5-iodonicotinate is unique due to the position of the iodine atom, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
特性
IUPAC Name |
ethyl 2-amino-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUERJZVFGXIAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)
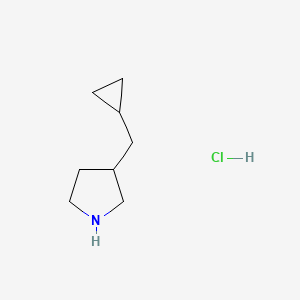
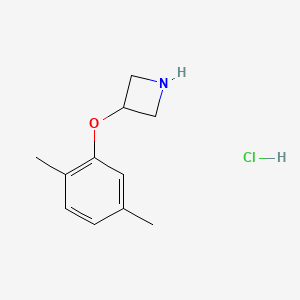

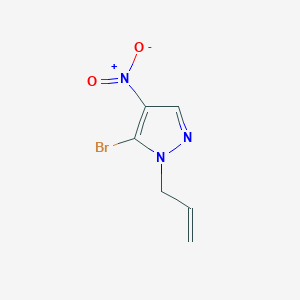
![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
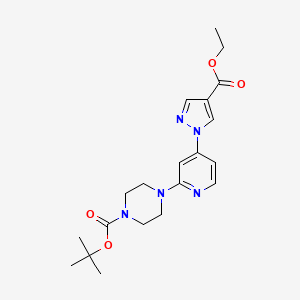
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)



![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)
